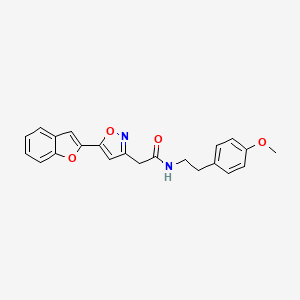

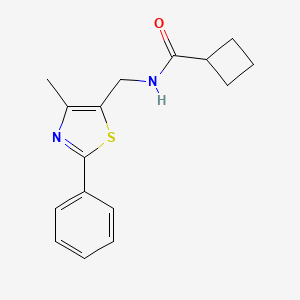

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a painkiller. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body. Endocannabinoids are natural substances that are similar to the active ingredient in marijuana and are involved in pain regulation, mood, and appetite.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for the compound '2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide' involves the synthesis of the benzofuran-2-yl isoxazol-3-yl moiety, followed by the coupling of the resulting intermediate with N-(4-methoxyphenethyl)acetamide.

Starting Materials

2-bromo-5-nitrobenzofuran, hydroxylamine hydrochloride, sodium acetate, 4-methoxyphenethylamine, acetic anhydride, triethylamine, N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, acetic acid, sodium hydroxide, ethyl acetate, wate

Reaction

Step 1: Synthesis of 5-nitrobenzofuran-2-carbaldehyde by reacting 2-bromo-5-nitrobenzofuran with sodium acetate and acetic anhydride in acetic acid., Step 2: Synthesis of 5-nitrobenzofuran-2-carboxylic acid by hydrolyzing 5-nitrobenzofuran-2-carbaldehyde with sodium hydroxide in water., Step 3: Synthesis of 5-nitrobenzofuran-2-carboxylic acid hydrazide by reacting 5-nitrobenzofuran-2-carboxylic acid with hydroxylamine hydrochloride in ethanol., Step 4: Synthesis of 5-nitrobenzofuran-2-carboxylic acid hydrazide isoxazole by reacting 5-nitrobenzofuran-2-carboxylic acid hydrazide with acetic anhydride and triethylamine in N,N-dimethylformamide., Step 5: Synthesis of 5-(benzofuran-2-yl)isoxazol-3-ylamine by reducing 5-nitrobenzofuran-2-carboxylic acid hydrazide isoxazole with palladium on carbon and hydrogen gas in ethanol., Step 6: Synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide by coupling 5-(benzofuran-2-yl)isoxazol-3-ylamine with N-(4-methoxyphenethyl)acetamide using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in ethyl acetate.

Wirkmechanismus

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 works by inhibiting the FAAH enzyme, which breaks down endocannabinoids in the body. By inhibiting this enzyme, 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 increases the levels of endocannabinoids, which can reduce pain and inflammation.

Biochemische Und Physiologische Effekte

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in rodents. The drug has been found to be well-tolerated in animal studies, with no significant side effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 has been used extensively in preclinical studies, and its effects on pain and other physiological processes have been well-documented. However, the drug's clinical development was halted due to safety concerns, and it is currently not approved for human use. Therefore, researchers must exercise caution when working with this compound.

Zukünftige Richtungen

Despite the safety concerns surrounding 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474, its potential as a painkiller and therapeutic agent for other conditions remains an area of active research. Future studies may focus on developing safer FAAH inhibitors or investigating the effects of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 on other physiological processes. Additionally, researchers may explore the potential of endocannabinoid-based therapies for pain and other conditions.

Wissenschaftliche Forschungsanwendungen

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide 10-2474 has been extensively studied for its potential use as a painkiller. It has also been investigated for its effects on anxiety, depression, and addiction. The drug has shown promising results in preclinical studies, but its clinical development was halted in 2016 due to a fatal adverse event in a phase 1 clinical trial.

Eigenschaften

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-26-18-8-6-15(7-9-18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-4-2-3-5-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZPWLKQKNHHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681570.png)

![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)

![5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681576.png)

![6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681584.png)

![1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine](/img/structure/B2681585.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2681590.png)

![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2681592.png)